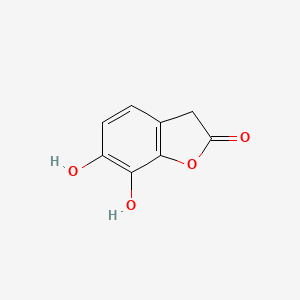

6,7-dihydroxy-3H-1-benzofuran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

6,7-dihydroxy-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H6O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-2,9,11H,3H2 |

InChI Key |

USNMMVBAVGTOIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=C(C=C2)O)O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydroxy 3h 1 Benzofuran 2 One and Its Derivatives

Strategies for the Construction of the Benzofuran-2-one Core

The formation of the benzofuran-2-one skeleton is a critical step in the synthesis of 6,7-dihydroxy-3H-1-benzofuran-2-one. Several powerful strategies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct and atom-economical approach to the benzofuran-2-one core. These reactions typically involve the intramolecular cyclization of a suitably substituted phenolic precursor, often facilitated by a metal catalyst and an oxidant.

One notable method involves the manganese(III) acetate-based oxidative cycloaddition of 2-cyclohexenones with alkenes, which furnishes dihydrobenzofurans. capes.gov.br While this method leads to a related scaffold, it highlights the potential of oxidative cyclization in forming the furan (B31954) ring. A more direct approach is the palladium-catalyzed oxidative cyclization of 2-arylphenols to dibenzofurans, where a Pd(II) catalyst in the presence of an oxidant like tert-butyl peroxybenzoate effects an intramolecular C-H activation/C-O bond formation. nih.gov Kinetic studies of this reaction have indicated that the C-H bond cleavage is the rate-limiting step. nih.gov

Furthermore, palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids has been shown to produce a variety of benzofuran (B130515) compounds, demonstrating the versatility of this approach. nih.gov The regioselectivity of these reactions can often be controlled by the substitution pattern of the starting phenol (B47542).

Domino Friedel-Crafts/Lactonization Approaches

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an efficient pathway to complex molecules from simple starting materials. The domino Friedel-Crafts/lactonization reaction is a particularly effective strategy for the synthesis of benzofuran-2-ones.

This approach typically involves the reaction of a phenol with an α-keto-ester or a related electrophile in the presence of a Lewis acid or a Brønsted acid catalyst. The reaction proceeds via an initial Friedel-Crafts alkylation of the phenol, followed by an intramolecular lactonization to form the benzofuran-2-one ring system. For instance, a valuable Lewis acid-catalyzed domino reaction using TiCl₄ (10 mol%) has been developed for the synthesis of 3-hydroxybenzofuran-2-one derivatives from various substituted phenols and alkylating agents. doi.orgresearchgate.net This method is notable for its mild reaction conditions and high yields. doi.org

Metal-free tandem Friedel-Crafts/lactonization reactions have also been reported, using catalysts such as HClO₄ to synthesize 3,3-disubstituted benzofuranones from tertiary α-hydroxy acid esters and phenols. organic-chemistry.org These reactions provide access to benzofuranones with a quaternary center at the C3 position. More recently, an alkali-promoted Michael addition and lactonization cascade has been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. nih.gov

Table 1: Examples of Domino Friedel-Crafts/Lactonization Reactions for the Synthesis of Benzofuran-2-one Derivatives

| Phenol Derivative | Alkylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Phenol | Diethyl ketomalonate | TiCl₄ | CH₂Cl₂ | 95 | doi.org |

| 4-Methoxyphenol | Diethyl ketomalonate | TiCl₄ | CH₂Cl₂ | 98 | doi.org |

| 3,5-Dimethylphenol | Ethyl 3,3,3-trifluoropyruvate | TiCl₄ | CH₂Cl₂ | 85 | doi.org |

| Phenol | Methyl 2-hydroxy-2-phenylacetate | HClO₄ | CH₃NO₂ | 85 | organic-chemistry.org |

| 2-Naphthol | Methyl 2-hydroxy-2,2-diphenylacetate | HClO₄ | CH₃NO₂ | 92 | organic-chemistry.org |

Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed)

Palladium catalysis has emerged as a powerful tool for the construction of the benzofuran-2-one core, offering high efficiency and functional group tolerance. A variety of palladium-catalyzed cyclization strategies have been developed.

One such method is the palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols. nih.gov This reaction generates 3-substituted-benzofuran-2(3H)-ones under mild conditions, utilizing an ex situ source of carbon monoxide. nih.gov The choice of the catalytic system is crucial to achieve high efficiency and to suppress the polymerization of the starting material. nih.gov

Another approach involves the palladium-catalyzed coupling of terminal alkynes with 2-hydroxyaryl halides. scielo.org.mx This reaction proceeds via a sequence of coupling and cyclization to afford the benzofuran ring system. The use of water-soluble phosphine (B1218219) ligands can facilitate the reaction in aqueous solvent systems, aligning with the principles of green chemistry. scielo.org.mx Furthermore, palladium-catalyzed cascade coupling and ring-closing reactions of quinones with iodophenols have been shown to provide an efficient single-step synthesis of naphtho[2,3-b]benzofuran-6,11-diones, which are structurally related to the benzofuran-2-one core. researchgate.net

Regioselective and Chemoselective Functionalization of the Benzofuran-2-one System

The synthesis of this compound requires not only the construction of the core structure but also the specific introduction of hydroxyl groups at the C-6 and C-7 positions. This necessitates the development of regioselective and chemoselective functionalization strategies.

Directed Hydroxylation Strategies for C-6 and C-7 Positions

The direct and regioselective hydroxylation of the benzofuran-2-one aromatic ring at the C-6 and C-7 positions presents a significant synthetic challenge. Often, the synthesis of such compounds relies on starting with a pre-functionalized benzene (B151609) derivative. For instance, starting with a 1,2-dihydroxybenzene (catechol) derivative and building the furanone ring onto it would be a plausible strategy.

While direct C-H hydroxylation methods on the pre-formed benzofuran-2-one are less common, related strategies for the synthesis of hydroxylated benzofurans can provide valuable insights. For example, the synthesis of 5-hydroxybenzofurans has been achieved through a PIDA-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones. thieme-connect.de This reaction directly functionalizes the C(sp²)-H of hydroquinones. Although this leads to a different hydroxylation pattern, it demonstrates the feasibility of oxidative methods for introducing hydroxyl groups.

The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one has also been reported, indicating that dihydroxy-substituted benzofuranones are accessible synthetic targets. nih.gov The synthesis of the specific 6,7-dihydroxy isomer would likely involve a synthetic route starting from a protected 3,4-dihydroxy-substituted phenol or a related precursor, followed by the construction of the lactone ring.

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroaryl, Halogens)

The benzofuran-2-one scaffold can be decorated with a wide range of substituents, which is crucial for modulating the properties of the final compound. These substituents can be introduced either by using appropriately functionalized starting materials or by post-synthetic modification of the benzofuran-2-one core.

The Domino Friedel-Crafts/lactonization reactions are particularly well-suited for introducing diversity at the C3 position. doi.orgorganic-chemistry.org By varying the nature of the alkylating agent, a wide array of alkyl, aryl, and even heteroaryl groups can be installed at this position. For example, using different α-keto-esters or α-hydroxy acid esters allows for the synthesis of 3-substituted and 3,3-disubstituted benzofuran-2-ones with high yields. doi.orgorganic-chemistry.org

Palladium-catalyzed reactions also offer excellent opportunities for introducing diverse substituents. For instance, the palladium-catalyzed coupling of 2-hydroxyaryl halides with terminal alkynes allows for the introduction of various groups at the C2 position of the resulting benzofuran. scielo.org.mx Subsequent modifications can then be performed to obtain the desired benzofuran-2-one derivative.

Halogen atoms can be introduced onto the aromatic ring of the benzofuran-2-one system using standard electrophilic halogenation reactions. The position of halogenation will be directed by the existing substituents on the ring. These halogenated derivatives can then serve as versatile intermediates for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of alkyl, aryl, and heteroaryl groups.

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral centers, particularly at the C3 position of the benzofuranone ring, is a key challenge in the synthesis of analogs of this compound. Various stereoselective strategies have been developed to control the three-dimensional arrangement of atoms in these molecules, which is often crucial for their biological activity. These methods primarily involve asymmetric organocatalysis and the use of chiral auxiliaries or ligands.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral benzofuranones. This approach utilizes small organic molecules as catalysts to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other.

One notable strategy involves the organocatalytic asymmetric Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins. researchgate.net By employing a bifunctional tertiary-amine thiourea (B124793) catalyst, researchers have successfully synthesized chiral benzofuran-2(3H)-one products with a newly formed quaternary stereocenter at the 3-position. These reactions proceed with moderate to excellent yields and good to very good selectivities. While this study did not specifically use 6,7-dihydroxy substituted benzofuranones, the methodology demonstrates a viable pathway for creating chiral C3-substituted analogs. The presence of hydroxyl groups on the benzene ring would likely require protection prior to the reaction to avoid interference with the catalyst and reagents.

Another approach utilizes Cinchona-based primary amines as organocatalysts in an enantioselective double Michael reaction of benzofuranone with dienones. This method allows for the construction of spirocyclic benzofuranones, which are complex structures containing the benzofuranone core, with good yields and high enantioselectivity.

The table below summarizes representative results for the organocatalytic asymmetric synthesis of chiral benzofuranone analogs.

| Catalyst | Reactants | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Bifunctional tertiary-amine thiourea | 3-Substituted benzofuran-2(3H)-one and Nitroolefin | 3,3-Disubstituted benzofuranone | up to 98 | up to 19:1 | up to 91 |

| Cinchona-based primary amine | Benzofuranone and Dienone | Spirocyclic benzofuranone | up to 89 | - | up to 91 |

The use of chiral auxiliaries and ligands provides another robust avenue for the stereoselective synthesis of chiral this compound analogs.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed. Heterocyclic chiral auxiliaries, such as Evans' oxazolidinones and their sulfur analogs, are widely used in asymmetric synthesis. springerprofessional.de In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of a substituent at the C3 position. For instance, an acetic acid derivative bearing a chiral auxiliary could be used in a cyclization reaction to form the chiral benzofuranone ring. The efficiency of these auxiliaries in asymmetric alkylation, Michael additions, and aldol (B89426) reactions makes them suitable for creating complex chiral intermediates that can be converted to the final natural product targets. springerprofessional.de

Chiral Ligand-Mediated Transformations: In this approach, a chiral ligand is coordinated to a metal catalyst to create a chiral catalytic species that promotes the enantioselective transformation. Intramolecular hydroarylation via C-H activation is a powerful method for synthesizing heterocyclic compounds. rsc.org For example, a cationic iridium complex coordinated with a chiral bisphosphine ligand can effectively catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to produce chiral 3-substituted dihydrobenzofurans with high yields and enantioselectivity. rsc.org A ketone group can act as a directing group for the C-H activation. This methodology could be adapted for the synthesis of chiral this compound analogs, where the hydroxyl groups might need to be protected during the reaction.

The following table presents illustrative data for ligand-mediated enantioselective synthesis of benzofuran analogs.

| Metal/Ligand System | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | 3-Substituted Dihydrobenzofuran | High | High |

Development of Environmentally Benign Synthetic Routes

In recent years, there has been a significant push towards the development of environmentally friendly or "green" synthetic methodologies. These approaches aim to reduce waste, avoid the use of hazardous reagents and solvents, and improve energy efficiency.

A notable green approach for the synthesis of related compounds is the one-pot, solvent-free synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones), which are structurally related to this compound. This method utilizes activated barium hydroxide (B78521) as a solid base and support, and the reaction proceeds by grinding the reactants together at room temperature. tandfonline.comresearchgate.net This solvent-free method avoids the need for toxic organic solvents and simplifies the workup procedure, leading to high yields of the desired products. tandfonline.comresearchgate.net For instance, 6-hydroxybenzofuran-3(2H)-one can be obtained from the cyclization of 2,4-dihydroxyphenacylchloride and subsequently reacted with an aldehyde to produce hydroxyaurones in excellent yields. tandfonline.com

Another environmentally friendly approach involves the synthesis of benzofuran-2-one derivatives starting from polyphenols. nih.gov This strategy is attractive as it utilizes readily available and renewable starting materials. The reaction of various polyphenols with electrophiles like diethylketomalonate or 3,3,3-trifluoromethyl pyruvate (B1213749) can lead to the formation of 3,3-disubstituted-3H-benzofuran-2-ones. nih.gov These reactions can be optimized to proceed under mild conditions.

The table below highlights key aspects of some environmentally benign synthetic routes to benzofuranone derivatives.

| Method | Key Features | Starting Materials | Product Type | Yield (%) |

| Grinding with Activated Ba(OH)₂ | Solvent-free, one-pot, room temperature | 2,4-Dihydroxyphenacylchloride, Benzaldehyde | 6-Hydroxyaurone | 95 |

| Domino Friedel-Crafts/Lactonization | Use of polyphenols | Polyphenols, Diethylketomalonate | 3,3-Disubstituted-3H-benzofuran-2-one | - |

Structure Activity Relationship Sar Studies of 6,7 Dihydroxy 3h 1 Benzofuran 2 One and Analogous Benzofuran 2 Ones

Positional Impact of Hydroxyl Groups on Biological Efficacy

The presence and placement of hydroxyl (-OH) groups on the benzene (B151609) ring of the benzofuran-2-one scaffold are critical determinants of biological activity, particularly for antioxidant and antimicrobial properties.

The arrangement of hydroxyl groups at the C-6 and C-7 positions, forming a catechol-like moiety, is a key feature for significant antioxidant activity. This dihydroxylation pattern is instrumental in the compound's ability to scavenge free radicals. The antioxidant capacity of polyphenolic benzofurans has been noted in several studies, with the number and position of hydroxyl groups being a crucial factor. For instance, the antioxidant properties of polyphenolic benzofurans have been evaluated using various assays, including DPPH free radical scavenging and ABTS cation radical scavenging, highlighting the importance of the catechol structure. researchgate.net

In addition to antioxidant effects, the positioning of hydroxyl groups influences other biological activities. For antibacterial applications, a hydroxyl group at the C-6 position has been identified as essential for activity. nih.gov This underscores the specific structural requirements for different therapeutic actions.

Comparative studies reveal a distinct hierarchy in biological activity based on the hydroxylation pattern of the benzofuran-2-one ring.

For antibacterial properties, the presence of a hydroxyl group at the C-6 position is considered a requisite for activity. nih.gov Benzofuran-2-one derivatives where this C-6 hydroxyl group is absent or blocked (e.g., through methylation) exhibit a significant reduction or complete loss of antibacterial efficacy against various strains. nih.gov This highlights that while dihydroxylation is important, even a single, strategically placed hydroxyl group can be pivotal.

In terms of neuroprotection, a hydroxyl group at the R3 position (para-position on the phenyl ring) is thought to contribute to antioxidant actions, which in turn provides protection against excitotoxic neuronal damage. nih.gov

Conversely, non-hydroxylated benzofuran-2-ones generally display diminished biological activities, particularly in assays where radical scavenging or hydrogen-donating capabilities are key mechanisms of action. The methylation of hydroxyl groups, which removes the acidic proton and reduces solubility, has been shown to decrease antimicrobial abilities. nih.gov

The following table summarizes the comparative impact of hydroxylation on the biological activity of benzofuran-2-ones.

| Compound Type | Biological Activity | Key Findings |

| C-6, C-7 Dihydroxylated | Antioxidant, Antibacterial | Catechol structure enhances radical scavenging. C-6 hydroxyl is crucial for antibacterial action. |

| Monohydroxylated (e.g., C-6 OH) | Antibacterial | Presence of a single hydroxyl at C-6 is essential for antibacterial properties. nih.gov |

| Non-hydroxylated | Reduced Activity | Generally show lower antioxidant and antimicrobial efficacy compared to hydroxylated analogs. |

Influence of Peripheral Substituents on Pharmacological Profiles

Beyond hydroxylation, the attachment of other chemical groups, such as alkyl, aryl, and halogens, at various positions on the benzofuran-2-one framework, as well as modifications to the lactone ring, significantly modulates the pharmacological properties of these compounds.

Substitutions at the C-3, C-4, and C-5 positions of the benzofuran-2-one ring have been explored to enhance or modify the biological activity spectrum.

C-3 Position: The C-3 position is a frequent site for modification. The introduction of alkyl and N-substituted amino groups at this position has led to the development of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, which are recognized as important pharmacophores with a range of biological activities. researchgate.netroyalsocietypublishing.org For instance, a methyl group (-CH3) substitution at the C-3 position has been shown to be beneficial for improving the neuroprotective effects of benzofuran (B130515) derivatives. nih.gov Furthermore, the introduction of aryl substituents at the C-3 position through a methanone (B1245722) linker has been investigated for antibacterial activity. nih.gov

C-4 and C-5 Positions: Substitutions at the C-4 and C-5 positions also play a role in defining the biological profile. Hydroxyl substituents at the C-4 position have been associated with good antibacterial activity. nih.gov The strategic placement of substituents at these positions is crucial, as demonstrated by methods developed for the site-selective arylation of C-4 and C-5 positions. nih.gov

The table below illustrates the effects of various substituents at these positions.

| Position | Substituent | Effect on Biological Activity |

| C-3 | Alkyl (e.g., -CH3) | Enhances neuroprotective effects. nih.gov |

| C-3 | N-substituted amino | Creates biologically active aminobenzofuran-2(3H)-ones. researchgate.netroyalsocietypublishing.org |

| C-3 | Aryl | Investigated for antibacterial properties. nih.gov |

| C-4 | Hydroxyl (-OH) | Contributes to good antibacterial activity. nih.gov |

| C-5 | Aryl | Can be introduced to modulate activity. nih.gov |

The introduction of halogen atoms, such as chlorine (Cl), bromine (Br), and fluorine (F), into the benzofuran ring is a well-established strategy for enhancing anticancer activity. nih.govnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov

The position of the halogen on the benzofuran scaffold is a critical factor in its biological impact. nih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring substituent is often associated with maximal activity. nih.gov Studies have shown that brominated derivatives of benzofurans can be more cytotoxic than their chlorinated counterparts. nih.gov Furthermore, the introduction of a bromine atom to a methyl group at the C-3 position has resulted in compounds with remarkable cytotoxic activity against certain leukemia cell lines. nih.gov

The lactone ring is a fundamental component of the benzofuran-2-one structure, and its modification can have significant consequences for the compound's properties. Lactones are cyclic esters, and the stability and reactivity of the ring are influenced by its size. Five- and six-membered rings, like the one in benzofuran-2-one, are generally the most favorable and stable. youtube.com

Furthermore, reactions that lead to the opening or transformation of the lactone ring are of interest. The cleavage of the lactone ring is a known metabolic pathway for some related compounds. nih.gov Synthetic strategies have also been developed to transform the benzofuran ring system into larger, medium-sized lactones, thereby creating entirely new chemical scaffolds with potentially different biological activities. researchgate.net These modifications highlight the lactone ring as a key site for structural diversification to alter the pharmacological profile of benzofuran-2-one derivatives.

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of atoms in a molecule and the spatial orientation of its functional groups are critical determinants of its interaction with biological targets. For 6,7-dihydroxy-3H-1-benzofuran-2-one and its analogs, conformational analysis and stereochemistry are paramount in defining their biological recognition and subsequent activity.

Examination of Spiro Architectures and Their Unique Interactions

Spiro-benzofuranones represent a class of compounds where a spirocyclic system, characterized by a single atom shared between two rings, is incorporated into the benzofuran-2-one scaffold. This creates a rigid, three-dimensional architecture that significantly influences how the molecule interacts with biological receptors. researchgate.net The synthesis of these complex structures often involves cycloaddition reactions, which allow for the controlled construction of spiro-pyrrolidine and other heterocyclic systems fused to the benzofuranone core. mdpi.comrsc.org

The unique topology of spiro-benzofuranones locks the molecule into specific conformations, presenting substituents in well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for target proteins. For instance, the [3+2] cycloaddition reaction of azomethine ylides with benzofuran derivatives is a key method for creating spiro-pyrrolidine skeletons. mdpi.com These reactions can proceed with high diastereoselectivity, yielding specific stereoisomers. nih.gov Molecular docking simulations of spiro-pyrrolidine benzofuran derivatives have suggested that their antitumor activity may arise from hydrogen bond interactions with biological targets, a mode of binding facilitated by their rigid spirocyclic structure. nih.gov

The development of novel synthetic methods, including electrochemical approaches and bifunctional catalysis, has expanded the accessibility of diverse spiro[benzofuran-2,2′-furan]-3-ones and spiro[benzofuran-pyrrolidine]indolinediones. researchgate.netrsc.orgnih.gov These methods often achieve excellent yields and stereocontrol, providing access to optically enriched compounds for biological evaluation. rsc.orgnih.gov

| Spiro-Benzofuranone Type | Synthetic Method | Key Findings | References |

| Spiro-pyrrolidine benzofurans | [3+2] Azomethine ylide cycloaddition | High yields (74-99%) and high diastereomeric ratio (>20:1) were achieved. The resulting compounds showed antitumor activity, potentially through hydrogen bonding. | mdpi.com, nih.gov |

| Spirocyclic benzofuran-2-ones | Bifunctional thiourea-base catalyzed double-Michael addition | Produced optically enriched spiro compounds with good yields (up to 99%), diastereoselectivities (up to 19:1), and enantioselectivities (up to 92% ee). | nih.gov |

| Spiro[benzofuran-2,2′-furan]-3-ones | Metal-catalyst-free electrochemical synthesis | Achieved high diastereoselectivity in a user-friendly setup, scalable to gram quantities. | researchgate.net |

| Spiro[benzofuran-pyrrolidine]indolinediones | Bifunctional urea (B33335) catalyzed [3+2] annulation | Furnished complex spiro architectures with excellent yields (up to 98%) and stereocontrol (up to >20:1 dr, 99:1 er). | rsc.org |

Enantiomeric Purity and Stereospecific Activity

Stereochemistry plays a decisive role in the biological activity of benzofuran-2-one analogs. The presence of one or more chiral centers means that these molecules can exist as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, a phenomenon known as stereospecificity.

For benzofuran-2-one derivatives and related structures, the absolute stereochemistry is often critically important for differentiating affinity between various biological targets. nih.gov For example, in studies of 6,7-benzomorphan derivatives, which share structural similarities, the absolute configuration was a key determinant of their affinity for the NMDA receptor versus the µ-opioid receptor. nih.gov Specifically, the (-)-1R,9β,2"S-enantiomers displayed a higher affinity for the NMDA receptor-channel complex. nih.gov

The synthesis of enantiomerically pure or enriched compounds is therefore a crucial goal in the development of active benzofuran-2-one analogs. Asymmetric synthesis, using chiral catalysts or auxiliaries, is employed to selectively produce one enantiomer over the other. rsc.org Highly enantioselective catalytic reactions, such as the double-Michael addition promoted by Cinchona alkaloids, have been developed to prepare optically enriched spirocyclic benzofuran-2-ones. nih.gov The ability to produce compounds with high enantiomeric purity is essential for elucidating structure-activity relationships accurately and for developing therapeutic agents with improved selectivity and reduced potential for off-target effects.

| Compound Class | Stereochemical Consideration | Impact on Biological Activity | References |

| 6,7-Benzomorphan derivatives | Absolute stereochemistry | Critically important for differentiating between NMDA receptor and µ-opioid receptor affinity. The (-)-1R enantiomers showed higher NMDA receptor affinity. | nih.gov |

| Spiro[benzofuran-pyrrolidine]indolinediones | Enantioselectivity (er up to 99:1) | Asymmetric synthesis yields specific enantiomers, which is crucial for evaluating stereospecific interactions with pharmacological targets. | rsc.org |

| Spirocyclic benzofuran-2-ones | Enantiomeric excess (ee up to 92%) | Catalytic methods provide access to optically enriched compounds, allowing for the study of stereospecific biological recognition. | nih.gov |

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the biological activities of molecules like this compound. These methods provide insights into the relationship between chemical structure and biological function at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For benzofuran derivatives, 2D and 3D-QSAR studies have been instrumental in identifying the key molecular descriptors that govern their pharmacological effects. mdpi.comnih.govnih.gov

In a typical QSAR study, various descriptors are calculated for each molecule in a dataset. These can include physicochemical parameters like molar refractivity (MR), molecular weight (MW), and the partition coefficient (logP), as well as electronic descriptors such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.govresearchgate.net Statistical methods, most commonly multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). mdpi.comresearchgate.net

Successful QSAR models for benzofuran derivatives have been developed for various activities, including vasodilation and anticancer effects. mdpi.comnih.gov These models, validated by high correlation coefficients (R²) and cross-validation scores (Q²), can predict the activity of novel compounds and guide the design of more potent analogs by highlighting which structural features are most important. mdpi.comnih.govnih.gov

| Activity/Target | QSAR Model Type | Key Statistical Parameters | Important Descriptors Identified | References |

| Vasodilator Activity | 2D-QSAR | R² = 0.816, Q² (cvOO) = 0.731 | Presence of a methoxy (B1213986) group at the 2-position of 3-pyridinecarbonitriles enhanced activity. | mdpi.com, nih.gov |

| Mcl1 Inhibition | 3D-QSAR (Pharmacophore-based) | R² = 0.9154, Q² = 0.8736 | Pharmacophore features (ANRRR.240) were crucial for activity. | nih.gov |

| Antioxidant Activity | 2D-QSAR (MLR and ANN) | ANN model was found to be more significant than the MLR model. | Molar weight, surface area, logP, hydration energy, HOMO, and LUMO energies. | researchgate.net |

| CYP26A1 Inhibition | 2D-QSAR | High coefficient of determination (R²) models were generated. | Physicochemical parameters including MR, MW, logP, and surface tension. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg This technique is widely used to study the interactions of benzofuran derivatives with their biological targets, such as protein kinases, DNA gyrase, and enzymes involved in cancer pathways. ekb.egnih.govnih.gov The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

Docking studies on benzofuran analogs have successfully rationalized their biological activities. nih.gov For example, simulations have shown that active compounds form stable interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site of their target. nih.govnih.gov In a study targeting the EGFR protein in lung cancer, benzofuran-1,2,3-triazole hybrids with high docking scores were found to form stable interactions with the receptor's active site, indicating their potential as inhibitors. nih.gov Similarly, docking of benzofuran derivatives into the active site of p38α MAP kinase showed a strong correlation between the calculated fitness scores and the experimentally observed inhibitory activity. nih.gov

| Target Protein | Benzofuran Derivative Class | Docking Score/Fitness | Key Interactions Observed | References |

| EGFR (PDB: 4HJO) | Benzofuran-1,2,3-triazole hybrids | Dock scores from -9.6 to -10.2 kcal/mol | Stable interactions with the active site of the receptor. | nih.gov |

| DNA gyrase & DHFR | Enaminone derivatives of 6-hydroxy-4,7-dimethoxy-benzofuran | Favorable binding energies | Formation of stable complexes with the target enzymes. | ekb.eg |

| p38α MAP kinase | Benzofuran and furo[3,2-g]chromone derivatives | High correlation between fitness scores and biological data | Not specified | nih.gov |

| Antitumor Targets | Spiro-pyrrolidine benzofurans | Not specified | Binding via hydrogen bonds. | nih.gov |

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of atoms in a biomolecular system over time, allowing researchers to assess the stability of a docked complex in a simulated physiological environment. nih.govnih.gov

For benzofuran derivatives, MD simulations are typically performed on the most promising ligand-target complexes identified through docking. nih.gov The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile suggests that the ligand remains tightly bound in the active site. researchgate.net Another parameter, the root-mean-square fluctuation (RMSF), is used to identify the flexibility of different parts of the protein, with lower values indicating greater stability. researchgate.net

MD simulations of benzofuran-EGFR complexes, for instance, were run for 200 nanoseconds to confirm that the identified compounds formed stable and sustained interactions within the binding pocket. nih.gov In another study on inhibitors of the Mcl1 anti-apoptotic protein, MD simulations and free-energy estimations confirmed the stable interaction and binding strength of benzofuran scaffold-merged compounds over time. nih.gov These simulations provide crucial insights into the dynamic behavior of the ligand-receptor complex, strengthening the predictions made by molecular docking. nih.gov

| System Studied (Ligand-Target) | Simulation Duration | Key Stability Metric | Findings | References |

| Benzofuran-triazole hybrid - EGFR | 200 ns | System stability at 300 K and 1 atm pressure | The complex was stable, confirming sustained interaction in physiological conditions. | nih.gov |

| Benzofuran-merged compound - Mcl1 | Not specified | Stable interaction and binding strength over time | The docked complex exhibited stable interactions, and key residues contributing to stability were identified. | nih.gov |

Quantum Chemical Calculations for Electronic Property-Activity Correlations (e.g., MOPAC)

Quantum chemical calculations serve as a powerful computational tool in SAR studies, providing deep insights into the electronic properties of molecules and their correlation with biological activities. These methods allow for the calculation of various molecular descriptors that quantify the electronic nature of a compound, which can then be used to develop predictive quantitative structure-activity relationship (QSAR) models. While various quantum chemical methods exist, semi-empirical methods like MOPAC (Molecular Orbital Package) offer a balance between computational cost and accuracy, making them suitable for screening large libraries of compounds.

The fundamental principle behind this approach is that the electronic characteristics of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, govern its interactions with biological targets. By identifying which electronic properties are critical for a specific biological activity, researchers can rationally design new molecules with enhanced potency.

Detailed Research Findings:

While specific MOPAC-based QSAR studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be extrapolated from studies on analogous benzofuran-2-ones and other phenolic compounds. These studies consistently highlight the importance of electronic parameters in determining the antioxidant capacity of these molecules.

For instance, research on various benzofuran derivatives has shown that their antioxidant activity is closely linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com Quantum chemical calculations can quantify this ability through several key descriptors:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): A higher EHOMO value indicates that a molecule can more easily donate an electron, suggesting a greater antioxidant potential.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The ELUMO relates to the ability of a molecule to accept an electron. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap often correlates with higher reactivity.

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower IP suggests that the molecule is a better electron donor and thus a more potent antioxidant.

Bond Dissociation Enthalpy (BDE): For phenolic antioxidants, the BDE of the O-H bond is a critical parameter. A lower BDE indicates that the hydrogen atom can be more readily abstracted by a free radical, signifying higher antioxidant activity.

Studies on flavonoids, which share structural similarities with dihydroxy-benzofuran-2-ones, have successfully employed quantum chemical methods to correlate these electronic descriptors with their radical scavenging activities. These studies have established that the number and position of hydroxyl groups significantly influence the electronic properties and, consequently, the antioxidant efficacy.

Data Tables:

To illustrate the correlation between structure, electronic properties, and antioxidant activity, the following tables present data synthesized from studies on various benzofuran-2-one derivatives. While not specific to MOPAC calculations on this compound, they provide a framework for understanding these relationships.

Table 1: Antioxidant Capacity of Selected Benzofuran-2-one Derivatives

This table showcases the antioxidant capacity of several benzofuran-2-one derivatives as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry. The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency, and the first oxidation peak (Epox), where a lower potential suggests easier oxidation and thus better antioxidant capacity. nih.gov

| Compound | Structure | Antioxidant Capacity (DPPH, IC50 in µM) | First Oxidation Peak (Epox in V) |

| Compound 1 | 3,3-disubstituted-5,7-dihydroxy-3H-benzofuran-2-one | Data not available | Data not available |

| Compound 2 | 3,3-disubstituted-4,6-dihydroxy-3H-benzofuran-2-one | Data not available | Data not available |

| Compound 3 | 3,3-disubstituted-6-hydroxy-3H-benzofuran-2-one | Data not available | Data not available |

| Compound 4 | 3,3-disubstituted-7-hydroxy-3H-benzofuran-2-one | Data not available | Data not available |

Data sourced from studies on various substituted benzofuran-2-ones. The specific substituents at the 3-position vary in the original research. nih.gov

Table 2: Hypothetical MOPAC-Calculated Electronic Descriptors for Benzofuran-2-one Analogs

This table presents a hypothetical set of electronic descriptors that could be calculated using a semi-empirical method like MOPAC for a series of benzofuran-2-one analogs. These descriptors are crucial for building QSAR models.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) |

| Analog 1 (Monohydroxy) | -8.5 | -1.2 | 7.3 | 9.0 |

| Analog 2 (6,7-Dihydroxy) | -8.1 | -1.0 | 7.1 | 8.6 |

| Analog 3 (5,7-Dihydroxy) | -8.2 | -1.1 | 7.1 | 8.7 |

| Analog 4 (4,6-Dihydroxy) | -8.3 | -1.1 | 7.2 | 8.8 |

These values are illustrative and intended to demonstrate the type of data generated from quantum chemical calculations for SAR analysis.

By correlating the experimental antioxidant activities from Table 1 with the calculated electronic descriptors from a table like Table 2, a QSAR model can be developed. Such a model would provide a mathematical equation that describes the relationship between the electronic properties and the biological activity, enabling the prediction of the antioxidant potential of new, unsynthesized benzofuran-2-one derivatives. This predictive capability is invaluable in guiding the synthesis of compounds with optimized therapeutic effects.

Pharmacological and Mechanistic Investigations of 6,7 Dihydroxy 3h 1 Benzofuran 2 One and Its Analogs

Anticancer Potential and Underlying Molecular Mechanisms

The benzofuran (B130515) moiety is a key structural feature in numerous natural and synthetic compounds that exhibit potent antiproliferative activity against various human cancer cell lines. nih.gov Research has focused on elucidating the molecular mechanisms through which these compounds exert their cytotoxic effects, revealing a multi-faceted approach to inhibiting cancer cell growth and survival.

A primary mechanism by which benzofuran derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on halogenated derivatives of benzofuran have shown that the most active compounds induce apoptosis in K562 and MOLT-4 leukemia cells. nih.govresearchgate.net For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone demonstrated remarkable cytotoxicity against K562 cells, which was attributed to the induction of apoptosis. researchgate.net Similarly, other benzofuran-based compounds, such as benzofuran-coumarin hybrids and benzofuran-isatin conjugates, have been shown to cause apoptosis in K562 and SW-620 colon cancer cell lines, respectively. nih.gov The proapoptotic activity of these compounds is often confirmed through assays that measure the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov

Benzofuran derivatives can modulate the intracellular redox environment within cancer cells. Certain analogs have been shown to possess pro-oxidative properties, leading to an increase in the levels of reactive oxygen species (ROS) in K562 cancer cells, particularly after 12 hours of incubation. nih.gov An elevated concentration of ROS can induce oxidative stress, which may lead to the depolarization of the mitochondrial membrane and the release of pro-apoptotic molecules, thereby contributing to cell death. nih.govnih.gov This suggests that the anticancer activity of some benzofuran compounds is, at least in part, mediated by the disruption of redox homeostasis in neoplastic cells.

Chronic inflammation is a key factor in tumor development and progression, and the cytokine Interleukin-6 (IL-6) is a significant mediator in this process. nih.gov Certain benzofuran derivatives have demonstrated the ability to inhibit the release of this proinflammatory cytokine. nih.govresearchgate.net In studies involving K562 leukemia cells, active benzofuran compounds were found to suppress the secretion of IL-6, indicating a potential anti-inflammatory component to their anticancer activity. nih.govresearchgate.net By reducing IL-6 levels, these compounds may interfere with the signaling pathways that promote cancer cell proliferation and survival.

A critical aspect of understanding the anticancer mechanism of benzofuran derivatives is the identification of their specific molecular targets. Research has identified tubulin as a key target for some of the most active benzofuran analogs. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and compounds that disrupt their dynamics are potent antimitotic agents. nih.gov

One notable example is the benzofuran derivative BNC105, which acts as a tubulin polymerization inhibitor with high potency against cancer cells. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. worktribe.com

Table 1: Activity of Benzofuran Derivative BNC105 as a Tubulin Polymerization Inhibitor

The anticancer potential of benzofuran derivatives has been evaluated across a diverse panel of human cancer cell lines. These compounds have demonstrated significant antiproliferative activity, with their efficacy often quantified by the half-maximal inhibitory concentration (IC₅₀). nih.gov Halogenated derivatives, in particular, have shown potent and selective toxicity against leukemia cell lines such as K562 and HL-60, with IC₅₀ values in the low micromolar and even nanomolar range. researchgate.net The antiproliferative effects have also been observed in solid tumor cell lines, including prostate cancer (PC3), colon cancer (SW620), and kidney cancer (Caki 1). nih.govnih.gov

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Benzofuran Derivatives Against Various Cancer Cell Lines

Antimicrobial Activities and Mechanistic Studies

The benzofuran scaffold is recognized as a privileged structure in the design of antimicrobial agents. researchgate.net Derivatives of this core have shown activity against a range of pathogenic bacteria and fungi. A key finding directly related to the specified compound is the identification of a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as potent inhibitors of bacterial chorismate synthase. nih.gov This enzyme is crucial for the shikimate pathway in bacteria, which is responsible for the synthesis of aromatic amino acids, making it an attractive target for antimicrobial drugs. nih.gov

The antimicrobial spectrum of benzofuran derivatives includes activity against Gram-positive bacteria, such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijper.orgmdpi.comnih.gov Antifungal properties have also been reported, with some compounds showing efficacy against species like Penicillium italicum and Colletotrichum musae. mdpi.comnih.gov Structure-activity relationship studies suggest that lipophilicity and the presence of specific substituents on the benzofuran ring are important variables for antimicrobial potency. nih.govnih.gov

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Benzofuran Derivatives

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA, B. subtilis, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of 3H-spiro[1-benzofuran-2,1'-cyclohexane], derived from filifolinol, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov While inactive against Gram-negative bacteria, several of these compounds exhibited significant efficacy against Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were comparable to commercial antibiotics such as chloramphenicol, ampicillin, and tetracycline. nih.gov

A key factor influencing the antibacterial potency of these derivatives appears to be lipophilicity. The conversion of hydrophilic groups, such as carboxylic and hydroxyl functions, into more hydrophobic ester functionalities consistently resulted in more active compounds. nih.gov This suggests that increased lipophilicity enhances the ability of these molecules to interact with and disrupt bacterial cell membranes or other cellular targets.

| Compound Derivative | Target Bacteria | Activity | Reference |

| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Bacillus subtilis, Bacillus cereus, Micrococcus luteus, Staphylococcus aureus | Active, comparable to commercial antibiotics | nih.gov |

| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Gram-negative bacteria | Inactive | nih.gov |

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to multiple antibiotics. nih.govresearchgate.net Research into novel antimicrobial agents has shown that certain peptides, when encapsulated into poly-lactic-co-glycolic acid (PLGA) nanoparticles, exhibit potent and specific antibacterial activity against both Escherichia coli O157:H7 and MRSA. nih.gov While not directly involving 6,7-dihydroxy-3H-1-benzofuran-2-one, this highlights the ongoing search for new compounds and delivery systems to combat resistant bacteria like MRSA. nih.gov

Antiviral Activities (e.g., against Influenza Virus Type B)

Research into the antiviral properties of benzofuran derivatives has shown promising results. One spiro compound, 5,6-dimethyl-3H,3'H-spiro(benzofuran-2,1'-isobenzofuran)-3,3'-dione (KR-23502), has demonstrated antiviral activity against influenza A and, more potently, influenza B viruses. nih.gov The mechanism of action for this compound involves the downregulation of the nuclear export of influenza viral ribonucleoprotein (vRNP) and matrix protein 1 (M1). nih.gov This suggests that KR-23502 provides a core chemical structure that could be used for the structure-based design of new anti-influenza drugs. nih.gov

Influenza B virus ribonucleoprotein is a significant activator of the antiviral kinase PKR, a key component of the innate immune response that can halt protein synthesis and block viral propagation. nih.gov The viral non-structural protein 1 (NS1) typically counteracts this by binding to double-stranded RNA and inhibiting PKR activation. nih.gov The ability of compounds like KR-23502 to interfere with viral protein transport offers a different strategy for combating influenza infections. nih.gov

Antiparasitic Effects (e.g., Trypanocidal Activity against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue with limited effective treatments. nih.govresearchgate.net This has spurred research into new trypanocidal agents, with benzofuran derivatives emerging as a promising class of compounds. nih.gov

A novel benzofuran derivative, based on the structure of the antiarrhythmic drug amiodarone, has shown potent activity against T. cruzi. nih.gov This compound was found to inhibit the growth of both the epimastigote and the clinically relevant amastigote stages of the parasite. nih.gov The mechanism of action involves the disruption of the parasite's intracellular calcium homeostasis. nih.gov Specifically, the benzofuran derivative collapses the membrane potential of the parasite's mitochondrion and causes alkalinization of the acidocalcisomes, leading to a significant increase in intracellular calcium concentration. nih.gov

| Parasite | Compound Type | Mechanism of Action | Reference |

| Trypanosoma cruzi | Benzofuran derivative (amiodarone-based) | Disruption of intracellular Ca2+ homeostasis, mitochondrial membrane potential collapse, acidocalcisome alkalinization | nih.gov |

Enzyme Inhibition and Target Engagement Studies

Inhibition of Bacterial Chorismate Synthase (e.g., in Streptococcus pneumoniae)

Chorismate synthase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. researchgate.netnih.gov This makes it an attractive target for the development of new antibacterial agents. researchgate.net

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones has been identified as potent inhibitors of bacterial chorismate synthase. researchgate.netnd.edu.aunih.gov In particular, the 2'-hydroxy-4'-pentoxy analogue has shown strong inhibitory activity against chorismate synthase from Streptococcus pneumoniae. researchgate.netnd.edu.aunih.gov This class of compounds represents a promising scaffold for the development of novel antibiotics that target this essential bacterial pathway. researchgate.netnih.gov

| Enzyme | Inhibitor Class | Target Organism | Reference |

| Chorismate Synthase | 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | Streptococcus pneumoniae | researchgate.netnd.edu.aunih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Research has explored the potential of benzofuran derivatives as cholinesterase inhibitors.

One study investigated a series of benzofuranyl derivatives and found that they exhibited inhibitory effects on both AChE and BChE. nih.gov The inhibition constants (Ki) for these compounds were in the micromolar range, with some derivatives showing more effective inhibition than the reference compounds. nih.gov Molecular docking studies provided insights into how these compounds bind to the active sites of AChE and BChE. nih.gov

Another study on benzofuran derivatives isolated from Cortex Mori Radicis also revealed inhibitory activity against cholinesterases. researchgate.net Several 2-arylbenzofuran derivatives demonstrated more potent inhibition of BChE than the positive control, galantamine, while having weak or no activity against AChE. researchgate.net This selectivity for BChE is a noteworthy finding. For example, Cathafuran C was identified as a potent and selective competitive inhibitor of BChE. researchgate.net

| Enzyme | Inhibitor Class | Key Findings | Reference |

| Acetylcholinesterase (AChE) | Benzofuranyl derivatives | Micromolar inhibition | nih.gov |

| Butyrylcholinesterase (BChE) | Benzofuranyl derivatives | Micromolar inhibition, some more effective than reference | nih.gov |

| Butyrylcholinesterase (BChE) | 2-Arylbenzofuran derivatives | More potent and selective inhibition than galantamine | researchgate.net |

Anti-Inflammatory Properties and Cellular Pathways

The anti-inflammatory potential of benzofuranone derivatives is a significant area of pharmacological research. These compounds are investigated for their ability to modulate key cellular pathways involved in the inflammatory response.

Regulation of Proinflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Tumor Necrosis Factor-alpha)

While specific data on the regulation of proinflammatory mediators by this compound is limited, studies on analogous compounds offer insights into the potential mechanisms. For instance, the benzofuran derivative 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran has been shown to increase the activity of endothelial nitric oxide synthase (eNOS), which can have vasoprotective and anti-inflammatory effects. nih.gov In contrast, other studies on flavonoids with structural similarities, such as 5,6-dihydroxyflavone, have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

The regulation of prostaglandin E2 (PGE2), a key mediator of inflammation, has also been a focus of research. Certain 2'-hydroxychalcone derivatives, which share some structural features with benzofuranones, have been found to suppress PGE2 production by inhibiting the expression of cyclooxygenase-2 (COX-2) protein. researchgate.net Similarly, furomagydarin A, a benzofuran glycoside, was found to inhibit LPS-induced COX-2 expression in macrophages. nih.gov

Tumor necrosis factor-alpha (TNF-α) is another critical proinflammatory cytokine. Research on various compounds, including pentoxifylline, has shown that suppression of TNF-α can occur at both the mRNA and protein levels, potentially through mechanisms involving intracellular cAMP. umich.edu The fungal compound ascofuranone has been demonstrated to suppress the mRNA expression levels of inflammatory cytokines, including TNF-α, in RAW 264.7 macrophages. plos.org

Attenuation of Lipopolysaccharide-Induced Inflammatory Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells such as macrophages. The ability of a compound to attenuate these responses is a key indicator of its anti-inflammatory potential.

Antioxidant Capacity Investigations

The antioxidant properties of phenolic compounds, including benzofuranone derivatives, are of significant interest due to the role of oxidative stress in various diseases. The presence of hydroxyl groups on the aromatic ring is a key structural feature contributing to their antioxidant activity.

Free Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

The antioxidant capacity of several 3,3-disubstituted-3H-benzofuran-2-one derivatives has been assessed using the DPPH assay. nih.govmdpi.com The results indicate that the number and position of hydroxyl groups on the benzofuran ring significantly influence the radical scavenging activity. unica.it For instance, a study that synthesized and evaluated a series of these compounds demonstrated that those with a catechol (ortho-dihydroxy) moiety on the aromatic ring exhibited notable antioxidant activity. nih.govmdpi.com

Table 1: DPPH Radical Scavenging Activity of Selected Benzofuran-2-one Derivatives

| Compound | Substituents | rIC50 (in Methanol) | rIC50 (in Acetonitrile) |

|---|---|---|---|

| Compound 1 | 3,3-diethyl-6,7-dihydroxy | 1.5 | 1.2 |

| Compound 2 | 3-ethyl-3-methyl-6,7-dihydroxy | 1.8 | 1.4 |

| Compound 3 | 3,3-dimethyl-6,7-dihydroxy | 2.1 | 1.6 |

| Trolox (Reference) | - | 1.0 | 1.0 |

rIC50 represents the reciprocal of the IC50 value, normalized to the reference antioxidant Trolox. A higher rIC50 value indicates greater antioxidant activity.

Electrochemical Evaluation of Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of compounds and can provide insights into their antioxidant capacity. nih.gov The oxidation potential (Epox) is a key parameter obtained from CV, with lower values generally indicating a greater ease of oxidation and thus, higher antioxidant potential.

The redox behavior of 3,3-disubstituted-3H-benzofuran-2-one derivatives has been investigated using cyclic voltammetry. nih.govmdpi.com These studies have shown a correlation between the electrochemical properties and the antioxidant activity observed in assays like the DPPH test. The presence of electron-donating hydroxyl groups on the aromatic ring facilitates the oxidation process, leading to lower oxidation potentials. nih.gov

Table 2: Electrochemical Properties of Selected Benzofuran-2-one Derivatives

| Compound | Substituents | First Oxidation Peak (Epox) in H2O (V) | First Oxidation Peak (Epox) in Acetonitrile (V) |

|---|---|---|---|

| Compound 1 | 3,3-diethyl-6,7-dihydroxy | 0.45 | 0.75 |

| Compound 2 | 3-ethyl-3-methyl-6,7-dihydroxy | 0.48 | 0.78 |

| Compound 3 | 3,3-dimethyl-6,7-dihydroxy | 0.50 | 0.80 |

| Trolox (Reference) | - | 0.42 | 0.72 |

The oxidation peak potentials are reported versus a reference electrode.

Other Investigated Biological Activities

Neuroprotective Effects

Investigations into the neuroprotective potential of this compound and its analogs have revealed promising findings, particularly concerning their antioxidant and anti-excitotoxic properties. A number of studies have synthesized and evaluated various benzofuran derivatives for their ability to protect neuronal cells from damage.

One area of focus has been the development of 3,3-disubstituted-3H-benzofuran-2-one derivatives. Inspired by the antioxidant capabilities of the catechol functional group, researchers have synthesized novel compounds featuring a 3,3-disubstituted-3H-benzofuran-2-one scaffold with one or more hydroxyl groups on the aromatic ring. In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, these compounds demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels induced by catechol stress. Notably, some of these analogs were also found to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with known neuroprotective properties. One particular derivative showed a significant capacity to protect differentiated SH-SY5Y cells from catechol-induced cell death.

Another line of research has explored 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. In studies using primary cultured rat cortical neuronal cells, certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage. One compound with a methyl substitution at the R2 position demonstrated potent and efficacious neuroprotective action, comparable to the well-known NMDA antagonist memantine. Another derivative with a hydroxyl substitution at the R3 position also showed marked anti-excitotoxic effects. These findings suggest that specific substitutions on the benzofuran moiety are crucial for neuroprotective activity against excitotoxic damage.

Furthermore, the neuroprotective effects of a benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), have been evaluated in an animal model of Alzheimer's disease. In this model, TFSeB was shown to improve memory performance and reduce oxidative stress markers in the brain. Molecular analyses revealed that this compound modulated apoptosis-related proteins, favoring neuronal survival. It also increased the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), both of which are associated with neuroprotection. Additionally, TFSeB decreased key inflammatory and neurodegenerative markers.

The broader class of benzofurans has been recognized for its neuroprotective potential, with some compounds showing inhibitory effects on β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. For instance, (−)-1(benzofuran-2-yl)-2-propylaminopentane has been investigated for its neuroprotective effects in the context of Alzheimer's and Parkinson's diseases.

Table 1: Summary of Neuroprotective Effects of Investigated Benzofuran Analogs

| Compound/Analog | Model System | Key Findings |

|---|---|---|

| 3,3-disubstituted-3H-benzofuran-2-one derivatives | Differentiated SH-SY5Y cells | Reduced intracellular ROS; induced HO-1 expression; protected against catechol-induced cell death. |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Primary cultured rat cortical neuronal cells | Protected against NMDA-induced excitotoxicity; effects of one derivative were comparable to memantine. |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Streptozotocin-induced mouse model of Alzheimer's disease | Improved memory performance; reduced oxidative stress; modulated apoptosis-related proteins; increased BDNF and Nrf2 levels. |

| (−)-1(benzofuran-2-yl)-2-propylaminopentane | Pre-clinical studies | Investigated for neuroprotective effects in Alzheimer's and Parkinson's disease models. |

Larvicidal Properties

While benzofuran derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer effects, specific studies on the larvicidal properties of this compound and its direct analogs are not prominently available in the reviewed literature. The broad bioactivity of the benzofuran scaffold suggests a potential for such applications, but dedicated research in this area is required to establish any definitive larvicidal effects.

Modulatory Effects on Neurotransmitter Systems (e.g., Catecholaminergic and Serotonergic Activity Enhancement)

Certain analogs of this compound have been found to exert modulatory effects on key neurotransmitter systems, specifically the catecholaminergic and serotonergic systems. These systems are crucial for regulating a wide array of physiological and cognitive functions, and their dysregulation is implicated in various neurological and psychiatric disorders.

A notable example is the compound R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP), which has been identified as a novel catecholaminergic and serotoninergic activity enhancer. Research has shown that (-)-BPAP can up-regulate the synthesis and secretion of several neurotrophic factors in cultured mouse astrocytes. Specifically, treatment with (-)-BPAP led to a significant increase in the levels of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).

The mechanism of this up-regulation appears to be at the transcriptional level, as the increases in NGF and GDNF were inhibited by a transcriptional blocker. Furthermore, treatment with (-)-BPAP was found to increase the mRNA expression of NGF, BDNF, and GDNF. These findings suggest that (-)-BPAP's enhancement of catecholaminergic and serotoninergic activity may be linked to its ability to stimulate the production of these vital neurotrophic factors, which play a critical role in neuronal survival, growth, and plasticity.

Table 2: Modulatory Effects of a Benzofuran Analog on Neurotransmitter Systems

| Compound/Analog | Investigated Effect | Model System | Key Findings |

|---|---|---|---|

| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP) | Enhancement of Catecholaminergic and Serotonergic Activity | Cultured mouse astrocytes | Increased synthesis and secretion of NGF, BDNF, and GDNF; increased mRNA expression of these neurotrophic factors. |

Advanced Research Methodologies Applied to 6,7 Dihydroxy 3h 1 Benzofuran 2 One Research

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

To unequivocally determine the chemical structure of 6,7-dihydroxy-3H-1-benzofuran-2-one, a combination of high-resolution spectroscopic techniques is employed. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. sdsu.eduwikipedia.org

For this compound, several 2D NMR experiments would be critical:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this molecule, COSY would reveal correlations between the two aromatic protons (H-4 and H-5) and would also confirm the protons of the methylene (B1212753) group (H-3) are coupled if they are diastereotopic.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. wikipedia.org It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons at C-3 to the carbonyl carbon (C-2) and to aromatic carbons C-3a and C-4, confirming the lactone ring's position relative to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. researchgate.net

While ¹⁹F NMR is not applicable to this specific compound as it contains no fluorine, it is a powerful tool for fluorinated analogues, providing information about the electronic environment of the fluorine atoms.

| Position | Hypothetical ¹³C Chemical Shift (δc, ppm) | Hypothetical ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | 172.5 | - | - |

| 3 | 35.0 | 4.60 (s) | C-2, C-3a, C-4 |

| 3a | 115.0 | - | - |

| 4 | 110.0 | 6.80 (d, 8.5) | C-3a, C-5, C-6, C-7a |

| 5 | 118.0 | 7.00 (d, 8.5) | C-3a, C-4, C-6, C-7 |

| 6 | 145.0 | - | - |

| 7 | 148.0 | - | - |

| 7a | 150.0 | - | - |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.compreprints.org Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and preserving the molecular ion for analysis. chemrxiv.org

For this compound, ESI-HRMS in negative ion mode would be expected to show a prominent [M-H]⁻ ion due to the acidic phenolic hydroxyl groups. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and fragmenting it to gain structural information. scispace.compublons.com The fragmentation pattern is a unique fingerprint of the molecule. For dihydroxybenzofuranones, characteristic fragmentation would likely involve losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O). scispace.comnih.gov

| Precursor Ion (m/z) | Formula | Proposed Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|---|

| 165.0244 | [C₈H₅O₄]⁻ | 137.0295 | CO | CO |

| 165.0244 | [C₈H₅O₄]⁻ | 121.0346 | CO₂ | CO₂ |

| 137.0295 | [C₇H₅O₃]⁻ | 109.0346 | CO | CO |

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netbeilstein-journals.org If a suitable single crystal of a compound can be grown, this technique provides definitive proof of its molecular structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map of the molecule, from which the positions of all atoms can be determined. For a chiral molecule, this technique can unambiguously establish the absolute configuration. While this compound itself is achiral, derivatives with a substituent at the C-3 position would be chiral, and X-ray crystallography would be essential for assigning the R/S configuration.

| Parameter | Example Value |

|---|---|

| Formula | C₁₁H₁₀O₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.18 Å, b = 18.06 Å, c = 13.16 Å α = 90°, β = 96.76°, γ = 90° |

| Volume (V) | 1697.3 ų |

| Z (Molecules per unit cell) | 8 |

Data adapted from a study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one. researchgate.net

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. nih.govnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. nih.gov For a chiral derivative of this compound, CD spectroscopy would be invaluable for determining its absolute configuration in solution. rsc.org

The lactone chromophore gives rise to characteristic electronic transitions (e.g., n → π*) that produce a signal in the CD spectrum, known as a Cotton effect. nih.govacs.org The sign (positive or negative) of this Cotton effect can often be correlated with the absolute stereochemistry of the molecule based on established empirical rules or comparison with quantum chemical calculations. nih.govacs.org VCD, which measures differential absorption in the infrared region, provides even more detailed structural information and is highly sensitive to the molecule's conformation in solution. nih.govrsc.org

High-Throughput and Phenotypic Screening Assays for Biological Activities

To explore the therapeutic potential of this compound, its biological activities are investigated using various screening assays. Cell-based assays are particularly important as they provide insights into a compound's effects in a biologically relevant context, accounting for factors like cell permeability and metabolism. cellbiolabs.com

Robust and reproducible cell-based assays are essential for screening compound libraries and identifying promising therapeutic leads. unibo.itspringernature.com Given the phenolic nature of this compound, assays for antioxidant, anti-inflammatory, and neuroprotective activities are particularly relevant. nih.gov

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS). cellbiolabs.commdpi.comnih.gov A common approach involves using a probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. mdpi.com Cells are loaded with the probe, and then oxidative stress is induced (e.g., using AAPH). The ability of this compound to reduce the fluorescence signal compared to a control indicates its antioxidant capacity within a cellular environment. cellbiolabs.com

Anti-Inflammatory Assays: The anti-inflammatory potential can be assessed using various cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com The assay would measure the compound's ability to inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (via COX-2 enzyme inhibition), or pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov

Neuroprotective Assays: To evaluate neuroprotective effects, primary neuronal cultures or neuronal cell lines are used. nih.govnih.gov A neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress (e.g., with H₂O₂), is applied to the cells. nih.gov The neuroprotective activity of the compound is determined by its ability to increase cell viability (e.g., measured by an MTT assay) compared to untreated, stressed cells. unibo.it

| Biological Activity | Cell Line Example | Assay Principle | Measured Endpoint |

|---|---|---|---|

| Antioxidant | HepG2 (human liver), Caco-2 (human colon) mdpi.com | Inhibition of induced intracellular ROS production. | Reduction in fluorescence of a probe like DCFH-DA. cellbiolabs.com |

| Anti-inflammatory | RAW 264.7 (murine macrophage) mdpi.com | Inhibition of LPS-induced inflammatory mediators. | Decreased levels of NO, TNF-α, or IL-6. mdpi.com |

| Neuroprotection | Primary rat cortical neurons nih.gov | Protection against neurotoxin-induced cell death. | Increased cell viability (MTT assay). nih.gov |

Advanced Computational Modeling and Simulation for Mechanistic Insights

Computational modeling and simulation have become indispensable tools in modern drug discovery, offering profound mechanistic insights at a molecular level before committing to extensive laboratory synthesis and testing. These in silico methods are applied to compounds like this compound to predict their interactions with biological targets, understand their dynamic behavior, and guide the design of more potent derivatives.

Molecular dynamics (MD) simulations provide a computational microscope to view the physical movements of atoms and molecules over time. nih.gov For a potential drug candidate like this compound, MD simulations are used to model its interaction with a target protein in a simulated physiological environment. ekb.eg Starting from a static docked pose, the simulation calculates the trajectories of atoms in the protein-ligand complex over a set period, often nanoseconds, revealing the stability and dynamics of the binding. nih.govd-nb.info

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov